2-(3-amino-1H-pyrazol-1-yl)acetonitrile
Overview
Description
“2-(3-amino-1H-pyrazol-1-yl)acetonitrile” is a chemical compound with the molecular formula C5H6N4. It has a molecular weight of 122.13 . This compound is used in research and is considered a heterocyclic building block .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to an acetonitrile group . The InChI code for this compound is 1S/C5H6N4/c6-2-4-9-3-1-5(7)8-9/h1,3H,4H2,(H2,7,8) .Physical and Chemical Properties Analysis
“this compound” is a powder that should be stored in a dark place, under an inert atmosphere, at 2-8°C . The compound’s boiling point is not specified .Scientific Research Applications
Synthesis of Pyrazole Derivatives
McFadden and Huppatz (1991) discussed the synthesis of pyrazole derivatives including 1-(5-Aminopyrazol-4-yl)alkan-1-ones and 5-alkylpyrazole-4-carbonitriles. They emphasized that the solvent used and the nature of substituents on the acrylonitrile and hydrazine reactants significantly influence the ratios of pyrazole products formed. Notably, the formation of pyrazole-4-carbonitriles is favored by using acetic acid as the solvent (McFadden & Huppatz, 1991).
Synthesis of Imidazo[1,2-a]pyridines
In the study of water-mediated hydroamination and silver-catalyzed aminooxygenation, Mohan et al. (2013) reported the synthesis of methylimidazo[1,2-a]pyridines without the need for a deliberate addition of catalyst. They also synthesized imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions, highlighting the versatility of the process (Mohan, Rao, & Adimurthy, 2013).
Antioxidant Properties
El-Mekabaty (2015) conducted research on the synthesis of heterocycles incorporating the pyrazolo-[3,4-D]pyrimidin-4-one moiety, using 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as a key intermediate. Notably, two compounds from the synthesized series exhibited antioxidant activity comparable to that of ascorbic acid, indicating potential biological significance (El‐Mekabaty, 2015).
Spectrophotometric Analysis
Al-Attas et al. (2009) developed a spectrophotometric method for the determination of amino heterocyclic donors, including the study of charge transfer interactions. Their research provides insights into the quantitative analysis of such compounds and the factors influencing their interactions (Al-Attas, Habeeb, & Al-Raimi, 2009).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have been studied for their antileishmanial and antimalarial activities . Therefore, it can be inferred that the compound may interact with targets related to these diseases.
Mode of Action
A molecular simulation study of a similar compound showed strong hydrogen bonding interactions between the nh moiety of the compound and the residual amino acids in the active site of the enzyme . This suggests that 2-(3-amino-1H-pyrazol-1-yl)acetonitrile may also interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Given the compound’s potential antileishmanial and antimalarial activities, it may affect pathways related to these diseases .
Result of Action
Given the compound’s potential antileishmanial and antimalarial activities, it may inhibit the growth of leishmania and plasmodium parasites .
Properties
IUPAC Name |
2-(3-aminopyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-2-4-9-3-1-5(7)8-9/h1,3H,4H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHPTDNLLKXCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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